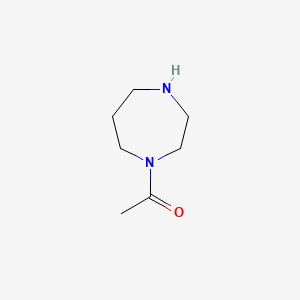

N-Acetylhomopiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJPZMYNUBAUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400480 | |

| Record name | N-Acetylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61903-11-5 | |

| Record name | N-Acetylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylhomopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Acetylhomopiperazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhomopiperazine, also known by its IUPAC name 1-(1,4-diazepan-1-yl)ethanone, is a heterocyclic organic compound. It is a derivative of homopiperazine, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The acetylation of one of these nitrogen atoms yields this compound. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, highlighting its significance in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a seven-membered diazepane ring with an acetyl group attached to one of the nitrogen atoms.

Chemical Structure:

N-Acetylhomopiperazine: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Biological Activity of a Key Pharmaceutical Intermediate

Introduction

N-Acetylhomopiperazine, also systematically known as 1-acetyl-1,4-diazepane, is a heterocyclic organic compound. It is a derivative of homopiperazine, a seven-membered cyclic diamine. The addition of an acetyl group to one of the nitrogen atoms modifies its chemical properties, making it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Homopiperazine and its derivatives have been explored for their interactions with various biological targets, suggesting a potential role for this compound in drug discovery and development. This document provides a comprehensive overview of the available technical data on this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H14N2O | PubChem CID 4186202[1] |

| Molecular Weight | 142.20 g/mol | PubChem CID 4186202[1] |

| IUPAC Name | 1-acetyl-1,4-diazepane | |

| CAS Number | Not available |

Synthesis of this compound

The synthesis of N-acetylhomopiperazines can be achieved through the selective acetylation of a homopiperazine starting material. A described method involves the reaction of homopiperazine with an acetylating agent in the presence of an acid. This process is designed to favor the mono-acetylation of the diamine, yielding this compound with high efficiency.

Experimental Protocol: Selective Acetylation of Homopiperazine

This protocol is based on methods described for the production of N-acetylhomopiperazines.

Materials:

-

Homopiperazine

-

Acetylating agent (e.g., acetic anhydride or acetyl halide)

-

Acid (e.g., hydrochloric acid, sulfuric acid, or nitric acid)

-

Solvent (e.g., water)

-

Base for neutralization (e.g., caustic soda)

Procedure:

-

Dissolve homopiperazine in a suitable solvent, such as water.

-

Add an acid to the solution. The amount of acid should be in the range of 0.1 to 1.9 moles per mole of homopiperazine.

-

Introduce the acetylating agent to the reaction mixture. The molar ratio of the acetylating agent to homopiperazine is typically between 0.1 and 1.9.

-

Maintain the reaction temperature between -40°C and 100°C.

-

Upon completion of the reaction, purify the this compound. This can be achieved by adding a base, such as caustic soda, to separate the layers.

-

The layer containing this compound can then be subjected to distillation or crystallization from a suitable solvent to obtain the purified product.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research into related homopiperazine derivatives provides valuable insights into its potential pharmacological relevance. A study on N,N'-substituted piperazine and homopiperazine derivatives has shown that these compounds can exhibit polyamine-like actions at N-methyl-D-aspartate (NMDA) receptors.[2] These derivatives were found to enhance the binding of [3H]MK-801 to NMDA receptors, suggesting they can modulate receptor activity.

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3][4] Its activation requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[5][6] Polyamines are known to interact with a specific modulatory site on the NMDA receptor, influencing its function.

Given that N,N'-substituted homopiperazines can act at this polyamine site, it is plausible that this compound may also interact with the NMDA receptor, potentially as a partial agonist or antagonist. Such an interaction could modulate downstream signaling cascades, such as calcium influx and the activation of calcium-dependent enzymes, which are critical for synaptic function.

Conclusion

This compound is a well-defined chemical entity with established methods for its synthesis. While comprehensive data on its biological activity is not yet available, its structural relationship to other pharmacologically active homopiperazine derivatives, particularly those that interact with the NMDA receptor, marks it as a compound of interest for further investigation. For researchers and professionals in drug development, this compound represents a versatile intermediate with the potential for derivatization to create novel therapeutic agents, especially those targeting neurological pathways. Further studies are warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. This compound | C7H14N2O | CID 4186202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

A Technical Guide to the Synthesis of N-Acetylhomopiperazine from Homopiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of N-Acetylhomopiperazine from its precursor, homopiperazine. The document outlines a high-yield synthetic method, presenting detailed experimental protocols and quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The selective acetylation of one of the two secondary amine groups in the symmetric homopiperazine molecule is a key chemical transformation. This guide focuses on a robust and efficient method for the mono-N-acetylation of homopiperazine.

Core Synthesis Methodology: Acid-Mediated Acetylation

A patented method for the synthesis of this compound involves the acetylation of homopiperazine in the presence of an acid.[1] This approach selectively protects one of the amino groups of homopiperazine through protonation, allowing the other amino group to be acetylated.[1] The use of a strong acid has been shown to improve the yield of the desired N-acetylated product.[1]

Reaction Scheme:

References

N-Acetylhomopiperazine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylhomopiperazine, also known as 1-acetyl-1,4-diazepane, is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, particularly the presence of a reactive secondary amine, make it a valuable intermediate for the introduction of the homopiperazine moiety into larger, more complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, analysis, and applications of this compound as a key intermediate in drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O | |

| Molar Mass | 142.199 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 82 - 86 °C | |

| Boiling Point | Approx. 277 - 279 °C | |

| Flash Point | Approx. 121 °C | |

| Solubility in Water | Soluble to some extent | |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and acetone | |

| Purity (Commercial Grades) | ≥ 98% |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective mono-acetylation of its precursor, homopiperazine (1,4-diazepane). The primary challenge in this synthesis is to prevent the di-acetylation, where both nitrogen atoms of the homopiperazine ring are acetylated.

Synthesis Pathway Overview

The synthesis of this compound begins with the formation of the homopiperazine ring, which is then selectively acetylated.

Figure 1: General synthesis pathway for this compound.

Experimental Protocol: Selective Mono-Acetylation of Homopiperazine

A common method for achieving selective mono-acetylation involves the use of an acid to protonate one of the amino groups of homopiperazine, thereby rendering it less nucleophilic and directing the acetylation to the unprotonated amino group.

Materials:

-

Homopiperazine

-

Acetic Anhydride

-

A strong acid (e.g., Hydrochloric acid, Sulfuric acid)

-

A suitable solvent (e.g., Water, Acetic acid)

-

A base for neutralization (e.g., Sodium hydroxide)

-

Solvent for extraction (e.g., Chloroform)

Procedure:

-

Dissolution and Protonation: Dissolve homopiperazine in a suitable solvent such as water. Add a strong acid to the solution to protonate one of the amino groups. The molar ratio of acid to homopiperazine is a critical parameter to control the selectivity.

-

Acetylation: Slowly add acetic anhydride to the reaction mixture. The reaction temperature is typically maintained between -40°C and 100°C. Controlling the rate of addition of the acetylating agent can improve the yield of the mono-acetylated product.

-

Neutralization and Extraction: After the reaction is complete, neutralize the reaction mixture with a base like caustic soda. This will deprotonate the this compound salt. The product can then be extracted into an organic solvent such as chloroform.

-

Purification: The crude this compound can be purified by distillation or recrystallization from a suitable solvent system.

Table 2: Key Parameters for Selective Acetylation

| Parameter | Recommended Range/Value | Rationale | Reference |

| Molar Ratio (Homopiperazine:Acetic Anhydride) | 1 : (0.5 - 1.5) | To favor mono-acetylation and minimize di-acetylation. | |

| Reaction Temperature | -40°C to 100°C | Lower temperatures may slow the reaction, while higher temperatures can decrease selectivity. | |

| Acid Catalyst | Strong acids like HCl, H₂SO₄ | Enhances the yield of this compound by selective protonation. | |

| Solvent | Water, Acetic Acid | Water is an economical choice. |

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its use as a pharmaceutical intermediate. Various analytical techniques are employed for its characterization and quality control.

Analytical Workflow

A typical workflow for the quality control of this compound involves initial identification and characterization followed by purity assessment.

Figure 2: Quality control workflow for this compound.

Typical Analytical Data

-

¹H NMR: Resonances corresponding to the acetyl methyl protons and the methylene protons of the homopiperazine ring.

-

¹³C NMR: Signals for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the heterocyclic ring.

-

IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch and N-H stretch (if the secondary amine is not protonated).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Experimental Protocol: Purity Determination by HPLC (General Method)

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of piperazine derivatives can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Application as a Pharmaceutical Intermediate: Synthesis of Fasudil

This compound is a key intermediate in the synthesis of the Rho-kinase inhibitor, Fasudil. Fasudil is used for the treatment of cerebral vasospasm and to improve cerebral blood flow.

Synthesis of Fasudil from this compound

The synthesis involves the reaction of this compound with a suitable isoquinoline derivative.

Figure 3: Synthesis of Fasudil from this compound.

Mechanism of Action of Fasudil: Rho-Kinase Signaling Pathway

Fasudil exerts its therapeutic effect by inhibiting the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation.

Figure 4: Inhibition of the Rho-Kinase signaling pathway by Fasudil.

In this pathway, the active form of RhoA (RhoA-GTP) activates Rho-kinase (ROCK). ROCK then phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP), while also directly phosphorylating the Myosin Light Chain (MLC). The increased phosphorylation of MLC leads to smooth muscle contraction. Fasudil inhibits ROCK, thereby preventing the phosphorylation of MLC and promoting smooth muscle relaxation and vasodilation.

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate with significant applications in the synthesis of bioactive molecules. Its efficient and selective synthesis, coupled with well-defined analytical methods for quality control, makes it a reliable building block for drug discovery and development. The successful application of this compound in the synthesis of drugs like Fasudil highlights its importance in modern medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this key intermediate, facilitating its effective use in the development of new therapeutic agents.

The Multifaceted Biological Activities of N-Acetylhomopiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylhomopiperazine derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. The homopiperazine scaffold, a seven-membered heterocyclic amine, offers a unique three-dimensional structure that allows for diverse substitutions, leading to compounds with tailored pharmacological profiles. The addition of an acetyl group at one of the nitrogen atoms, and further derivatization at the other, has been shown to modulate the affinity and efficacy of these molecules for various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting with the protection and acetylation of the homopiperazine ring, followed by the introduction of various substituents. A general synthetic approach is outlined below.

General Synthetic Scheme

A common route to synthesize this compound derivatives begins with the mono-protection of homopiperazine, often using a tert-butoxycarbonyl (Boc) group. The remaining secondary amine is then acetylated using acetyl chloride or acetic anhydride. Following deprotection of the Boc group, the free amine can be reacted with a variety of electrophiles, such as alkyl halides, aryl halides, or sulfonyl chlorides, to introduce diverse functionalities.

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities, including their effects on the central nervous system (CNS), as anticancer agents, and as antimicrobial agents.

Central Nervous System Activity

Certain N-substituted homopiperazine derivatives have shown activity as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. For instance, N,N'-bis(2-aminoacetyl)homopiperazine has been shown to enhance [3H]MK-801 binding to NMDA receptors, indicating a potential role in modulating glutamatergic neurotransmission.[1]

Derivatives of the closely related N-phenylpiperazine scaffold have been extensively studied for their affinity to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptors, suggesting that this compound analogs could also be valuable ligands for these targets, with potential applications in the treatment of psychiatric disorders.[2][3][4][5]

| Compound/Derivative Class | Receptor Target | Activity Type | Quantitative Data (Ki, EC50) |

| N,N'-bis(2-aminoacetyl)homopiperazine | NMDA Receptor | Partial Agonist | EC50 = 18.0 µM for enhancing [3H]MK-801 binding[1] |

| N-phenylpiperazine analogs | Dopamine D3 Receptor | Ligand | Nanomolar affinity with ~500-fold selectivity over D2[2] |

| Homopiperazine-based ligands | 5-HT1A/5-HT7 Receptors | Ligand | Varies with substitution[3] |

Anticancer Activity

Several studies have explored the potential of piperazine and homopiperazine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using assays such as the MTT assay.

| Compound/Derivative Class | Cancer Cell Line | Activity Type | Quantitative Data (IC50) |

| N-acetyl pyrazoline derivative A | MCF7 | Cytotoxic | 40.47 µg/ml[6] |

| N-acetyl pyrazoline derivative A | T47D | Cytotoxic | 26.51 µg/ml[6] |

| N-acetyl pyrazoline derivative A | HeLa | Cytotoxic | 31.19 µg/ml[6] |

| Arylpiperazine derivative 12 | DU145 (Prostate) | Cytotoxic | 1.14 µM[7] |

| Arylpiperazine derivative 18 | PC-3 (Prostate) | Cytotoxic | 2.25 µM[7] |

| Imidazo[1,2-b]pyridazine derivative 4e | MCF-7 (Breast) | Cytotoxic | 1 - 10 µM[8] |

| Imidazo[1,2-b]pyridazine derivative 4f | SK-MEL-28 (Melanoma) | Cytotoxic | 1 - 10 µM[8] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Piperazine and its derivatives have demonstrated promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Compound/Derivative Class | Microbial Strain | Activity Type | Quantitative Data (MIC) |

| N,N'-bis(1,3,4-thiadiazole) piperazine 4 | S. aureus | Antibacterial | 16 µg/mL[9] |

| N,N'-bis(1,3,4-thiadiazole) piperazine 6c | S. aureus | Antibacterial | 16 µg/mL[9] |

| N,N'-bis(1,3,4-thiadiazole) piperazine 6d | S. aureus | Antibacterial | 16 µg/mL[9] |

| N,N'-bis(1,3,4-thiadiazole) piperazine 6d | B. subtilis | Antibacterial | 16 µg/mL[9] |

| N,N'-bis(1,3,4-thiadiazole) piperazine 7b | B. subtilis | Antibacterial | 16 µg/mL[9] |

| N,N'-bis(1,3,4-thiadiazole) piperazine 6c | E. coli | Antibacterial | 8 µg/mL[9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of this compound derivatives.

NMDA Receptor Binding Assay ([3H]MK-801)

This assay measures the binding of the radiolabeled NMDA receptor channel blocker [3H]MK-801 to brain membrane preparations. Modulation of this binding by test compounds can indicate their interaction with the NMDA receptor complex.

Figure 2: Workflow for [3H]MK-801 NMDA receptor binding assay.

Protocol:

-

Membrane Preparation: Rat forebrain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 in the presence and absence of varying concentrations of the test compound.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.

Dopamine and Serotonin Receptor Binding Assays

These assays are performed to determine the affinity of this compound derivatives for various dopamine and serotonin receptor subtypes.

Protocol:

-

Receptor Source: Membranes from cells stably expressing the human receptor subtype of interest (e.g., D2, D3, 5-HT1A) are used.

-

Radioligand: A specific radioligand for the target receptor is chosen (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A).[2]

-

Competition Binding: The receptor membranes are incubated with the radioligand and a range of concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Figure 3: Experimental workflow for the MTT assay.

Protocol:

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Serial twofold dilutions of the this compound derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives constitute a promising and versatile class of compounds with a broad range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics for CNS disorders, cancer, and infectious diseases. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds, facilitating the identification of lead candidates for further preclinical and clinical development. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of N-Acetylhomopiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-acetylhomopiperazine scaffold has emerged as a significant structural motif in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Introduction: The Homopiperazine Scaffold and the Significance of N-Acetylation

Homopiperazine, a seven-membered diazacycloalkane, is frequently employed in drug discovery as a bioisosteric replacement for the more common piperazine ring. This substitution can subtly modulate physicochemical properties such as pKa, lipophilicity, and conformational flexibility, leading to improved pharmacokinetic profiles and target engagement.[1] The introduction of an N-acetyl group to the homopiperazine core further refines these properties. N-acetylation can impact a molecule's polarity, membrane permeability, and metabolic stability. The acetyl group can also serve as a key interaction point within a biological target, influencing binding affinity and selectivity.

Synthesis of this compound and Its Derivatives

The selective mono-acetylation of homopiperazine is a key synthetic challenge, as the presence of two secondary amine groups can lead to the formation of the di-acetylated byproduct. A common strategy to achieve mono-acetylation involves reacting homopiperazine with an acetylating agent in the presence of an acid.[2] This protonates one of the amine groups, rendering it less nucleophilic and directing the acetylation to the free amine.

A general synthetic workflow for the preparation of this compound derivatives is outlined below:

Figure 1. General synthetic workflow for this compound derivatives.

Pharmacological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a broad range of pharmacological activities, with significant potential in the treatment of central nervous system (CNS) disorders and cancer.

Modulation of NMDA Receptors

A notable application of the this compound scaffold is in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders. Certain N,N'-substituted homopiperazine derivatives, including those with aminoacetyl moieties, have been shown to exhibit polyamine-like actions, enhancing the binding of the channel blocker [3H]MK-801 to NMDA receptors.[3] This suggests a potential therapeutic role in conditions characterized by NMDA receptor hypofunction.

The signaling cascade initiated by NMDA receptor activation is complex, involving calcium influx and the activation of numerous downstream effectors. The diagram below illustrates the canonical NMDA receptor signaling pathway.

Figure 2. Simplified NMDA receptor signaling pathway.

Anticancer Activity

The homopiperazine scaffold has also been incorporated into molecules with potent anticancer activity. For instance, a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic effects.[4] One particular derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, demonstrated significant activity against the B-cell leukemic cell line, Reh.[4]

The workflow for assessing the anticancer potential of these compounds typically involves initial cytotoxicity screening followed by more detailed mechanistic studies.

Figure 3. Workflow for anticancer drug discovery.

Activity at Serotonin and Dopamine Receptors

The this compound moiety can also be found in ligands targeting serotonin (5-HT) and dopamine (D2) receptors, which are crucial targets for the treatment of various psychiatric and neurological disorders. The structural flexibility of the homopiperazine ring, combined with the electronic properties of the N-acetyl group, can influence the binding affinity and functional activity at these G-protein coupled receptors (GPCRs). For example, N-homopiperazinyl-based ligands have been explored for their activity at 5-HT1A and 5-HT7 receptors.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related derivatives.

Table 1: Biological Activity of Homopiperazine Derivatives

| Compound | Target/Assay | Activity | Reference |

| N,N'-bis(2-aminoacetyl)homopiperazine | NMDA Receptor ([3H]MK-801 binding) | EC50 = 18.0 µM | [3] |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh cancer cell line (cytotoxicity) | IC50 = 18 µM | [4] |

Detailed Experimental Protocols

Synthesis of this compound (General Method)

This protocol is adapted from a patented method for the selective mono-acetylation of homopiperazines.[2]

Materials:

-

Homopiperazine

-

Acetylating agent (e.g., Acetic anhydride)

-

Acid (e.g., Hydrochloric acid)

-

Solvent (e.g., Water or an alcohol)

-

Base for workup (e.g., Sodium hydroxide)

-

Organic solvent for extraction (e.g., Chloroform)

Procedure:

-

Dissolve homopiperazine in the chosen solvent in the presence of an acid.

-

Slowly add the acetylating agent to the reaction mixture, maintaining the temperature between -40°C and 100°C. The molar ratio of the acetylating agent to homopiperazine is typically between 0.5 and 1.5.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, neutralize the reaction mixture with a base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by distillation or crystallization to obtain this compound.

[3H]MK-801 Binding Assay for NMDA Receptor Modulation

This protocol is a generalized procedure for a radioligand binding assay to assess the interaction of compounds with the NMDA receptor.

Materials:

-

Rat forebrain membranes

-

[3H]MK-801 (radioligand)

-

Test compounds (e.g., this compound derivatives)

-

Spermine (positive control)

-

Arcaine (competitive antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat forebrain membranes according to standard protocols.

-

In a series of microcentrifuge tubes, add a defined amount of membrane protein.

-

Add varying concentrations of the test compound or control compounds.

-

Add a fixed concentration of [3H]MK-801.

-

Incubate the mixture at a specified temperature and duration (e.g., 2 hours at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analyze the data to determine the EC50 or IC50 values of the test compounds.

MTT Assay for Cell Viability

This is a standard colorimetric assay to assess cell viability and cytotoxicity.[1][5][6]

Materials:

-

Cancer cell line (e.g., Reh)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Plot the data to determine the IC50 value of the compound.

Trypan Blue Exclusion Assay for Cell Viability

This is a simple and rapid method to differentiate viable from non-viable cells.[1][5][6]

Materials:

-

Cell suspension

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Load a hemocytometer with the cell-dye mixture.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Conclusion

The this compound scaffold represents a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties, conferred by the seven-membered ring and the N-acetyl group, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. As demonstrated, derivatives of this compound have shown promise as modulators of key biological targets, including NMDA receptors and pathways relevant to cancer. The synthetic strategies and experimental protocols outlined in this guide provide a foundation for the further exploration and development of this compound-based therapeutics. Future research in this area will likely focus on expanding the structure-activity relationship knowledge base, optimizing lead compounds for enhanced potency and selectivity, and elucidating the detailed mechanisms of action of these promising molecules.

References

- 1. lonzabio.jp [lonzabio.jp]

- 2. brd.nci.nih.gov [brd.nci.nih.gov]

- 3. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 5. revvity.com [revvity.com]

- 6. bpsbioscience.com [bpsbioscience.com]

The N-Acetylhomopiperazine Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-acetylhomopiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including neurodegenerative diseases and oncology. Its unique conformational properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and the signaling pathways it modulates.

Synthesis of the this compound Scaffold

The selective N-acetylation of the homopiperazine ring is a key synthetic step. A common method involves the reaction of homopiperazine with an acetylating agent in the presence of an acid. This approach enhances the selectivity for mono-acetylation by protonating one of the amino groups, thereby reducing its nucleophilicity and preventing di-acetylation.

Detailed Experimental Protocol: Selective N-Acetylation of Homopiperazine

Objective: To synthesize 1-acetylhomopiperazine with high selectivity.

Materials:

-

Homopiperazine

-

Acetylating agent (e.g., acetic anhydride)

-

Acid (e.g., hydrochloric acid)

-

Solvent (e.g., water, acetic acid)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Dissolve homopiperazine in a suitable solvent such as water or acetic acid.

-

Add a strong acid, like hydrochloric acid, to the solution to protonate one of the amino groups of the homopiperazine.

-

Slowly add the acetylating agent (e.g., acetic anhydride) to the reaction mixture. The molar ratio of the acetylating agent to homopiperazine is crucial for selective mono-acetylation.[1]

-

Control the reaction temperature, typically between -40°C and 100°C, to optimize the yield and selectivity.[1]

-

After the reaction is complete, neutralize the excess acid and any acidic byproducts with a base such as sodium hydroxide.

-

The resulting this compound can then be purified using standard techniques like distillation or crystallization.[1]

General Workflow for Synthesis:

Biological Activities and Quantitative Data

This compound derivatives have been investigated for their potential as therapeutic agents in several disease areas. The following tables summarize the in vitro activities of representative compounds.

Anticancer Activity

The cytotoxic effects of various homopiperazine derivatives have been evaluated against a range of cancer cell lines. The MTT assay is a common method used to determine the IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | IC50 (µM) | Reference |

| Homopiperazine Derivative 1 | Reh (B-cell leukemia) | 18 | [2] |

| Piperazine Derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |

| Piperazine Derivative 4a | MCF-7 (Breast Cancer) | 43.4 | [4] |

| Piperazine Derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |

| Piperazine Derivative 10 | MCF-7 (Breast Cancer) | 26.7 | [4] |

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Several this compound and related piperazine derivatives have shown potent inhibitory activity against AChE.

| Compound | Enzyme | IC50 (µM) | Reference |

| Piperazine Derivative 4a | Acetylcholinesterase (AChE) | 0.91 ± 0.045 | [5] |

| Piperazine Derivative 4g | Acetylcholinesterase (AChE) | 5.5 ± 0.7 | [5] |

| Piperidine Derivative d5 | Acetylcholinesterase (AChE) | 6.89 | [6] |

| Piperidine Derivative d10 | Acetylcholinesterase (AChE) | 3.22 | [6] |

| Piperidine Hydrochloride 21 | Acetylcholinesterase (AChE) | 0.00056 | [7] |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NMDA Receptor Signaling in Neurodegenerative Diseases

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurodegenerative disorders. Some homopiperazine derivatives have been shown to modulate NMDA receptor activity.

PI3K/Akt/mTOR Signaling in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[2][8][9][10] This pathway is frequently hyperactivated in many types of cancer, making it a prime target for anticancer drug development.

Experimental Protocols for Biological Evaluation

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[11][12]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), acetylthiocholine iodide (ATCI) solution (14 mM), and an AChE solution (1 U/mL).[1]

-

Assay Setup (96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the this compound derivative solution.[1]

-

-

Pre-incubation: Add all components except ATCI to the wells, mix, and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank) to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

Workflow for Ellman's Assay:

NMDA Receptor Calcium Flux Assay

This assay is used to screen compounds that modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.

Principle: Activation of NMDA receptors leads to an influx of calcium ions. This change in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Protocol:

-

Cell Culture: Plate primary neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) in a 96-well or 384-well plate.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate to allow the dye to enter the cells and be de-esterified.

-

Washing: Wash the cells to remove excess dye.

-

Compound Addition: Add the this compound derivative at various concentrations to the wells.

-

Agonist Stimulation and Measurement: Add an NMDA receptor agonist (e.g., NMDA and glycine) to stimulate the receptor and immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence intensity reflects the influx of calcium. The effect of the test compound is determined by comparing the calcium response in the presence and absence of the compound.

Workflow for Calcium Flux Assay:

Conclusion

The this compound scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties to target a range of biological pathways implicated in various diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 9. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

N-Acetylhomopiperazine Derivatives: A Technical Guide to Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-acetylhomopiperazine derivatives as a potential class of anticancer agents. While research on this specific scaffold is emerging, this document compiles and extrapolates from studies on structurally related homopiperazine and arylpiperazine derivatives to present a comprehensive resource. This guide covers quantitative anticancer activity, detailed experimental protocols, and the signaling pathways potentially involved in their mechanism of action.

Introduction to this compound Derivatives in Oncology

The piperazine and homopiperazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. Their derivatives have shown a wide range of biological activities, including potent anticancer effects. The introduction of an N-acetyl group on the homopiperazine core can modulate the physicochemical properties of the molecule, potentially influencing its bioavailability, target engagement, and overall efficacy as an anticancer agent. This guide explores the therapeutic promise of this chemical class.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected homopiperazine derivatives, which serve as structural analogs to the this compound core. The data, primarily from studies on 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, indicates potential for cytotoxicity against leukemia cell lines.[1][2]

| Compound ID | Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 6a | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | MTT | 18 | Teimoori et al., 2011[1][2] |

| 6b | 4-benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 6c | 4-benzhydryl-N-(4-methylphenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 6d | 4-benzhydryl-N-(4-methoxyphenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 6e | 4-benzhydryl-N-phenyl-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 7a | 4-benzhydryl-N-(2-chlorophenyl)-1,4-diazepane-1-carbothioamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 7b | 4-benzhydryl-N-(2-fluorophenyl)-1,4-diazepane-1-carbothioamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 7c | 4-benzhydryl-N-(2-methylphenyl)-1,4-diazepane-1-carbothioamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 7d | 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carbothioamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 7e | 4-benzhydryl-N-(4-methoxyphenyl)-1,4-diazepane-1-carbothioamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

| 7f | 4-benzhydryl-N-phenyl-1,4-diazepane-1-carbothioamide | Reh (B-cell leukemia) | MTT | >250 | Teimoori et al., 2011[1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and in vitro anticancer evaluation of homopiperazine derivatives, which can be adapted for this compound analogs.

General Synthesis of Substituted Homopiperazine Derivatives

The synthesis of N-substituted homopiperazine derivatives can be achieved through a multi-step process. The following is a representative protocol adapted from the synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives.[1][2]

Step 1: Synthesis of 1-Benzhydryl-1,4-diazepane

-

To a solution of homopiperazine in dimethylformamide, add anhydrous potassium carbonate.

-

Add benzhydryl chloride to the reaction mixture.

-

Heat the reaction mixture to 80°C for 8 hours.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with 10% ammonium chloride solution and then with water.

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography over silica gel using a hexane:ethyl acetate (8:2) eluent.

Step 2: Synthesis of N-Aryl Carboxamide/Carbothioamide Derivatives

-

Dissolve 1-benzhydryl-1,4-diazepane in dichloromethane.

-

Add the respective aryl isocyanate or aryl isothiocyanate and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for 5-6 hours.

-

After completion of the reaction (monitored by TLC), wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to get the crude product.

-

Purify the crude product by column chromatography over silica gel using a chloroform:methanol (9:1) eluent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., Reh) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations (e.g., 10, 50, 100, and 250 µM) of the synthesized compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Centrifuge the plates, and carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways targeted by this compound derivatives are yet to be fully elucidated, studies on structurally similar arylpiperazine compounds suggest potential involvement of key cancer-related pathways such as the PI3K/Akt pathway.[3][4][5][6]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common event in many cancers. Piperazine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Workflow for Elucidating Mechanism of Action

To investigate the precise mechanism of action of novel this compound derivatives, a structured experimental workflow is essential.

Caption: A general experimental workflow for the evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising, yet underexplored, class of potential anticancer agents. Extrapolation from structurally related compounds suggests that these molecules may exhibit significant cytotoxic effects, possibly through the modulation of critical signaling pathways such as PI3K/Akt. Further research is warranted to synthesize and screen a library of this compound derivatives against a broad panel of cancer cell lines. Elucidating their precise mechanisms of action will be crucial for their future development as targeted cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the PI3K/AKT Pathway for Cancer Drug Discovery | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Interaction of N-Acetylhomopiperazine Derivatives with NMDA Receptors: A Technical Whitepaper

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no direct studies on the interaction of N-Acetylhomopiperazine with NMDA receptors. This document therefore provides an in-depth analysis of a closely related structural analog, N,N'-bis(2-aminoacetyl)homopiperazine , to offer insights into the potential pharmacological behavior of acetylated homopiperazine scaffolds at this critical receptor complex. All data and protocols herein are derived from the foundational study by Rana et al. (1994) on N,N'-substituted piperazine and homopiperazine derivatives.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders.[3] This whitepaper explores the interaction of N,N'-bis(2-aminoacetyl)homopiperazine, a derivative of this compound, with the NMDA receptor, focusing on its modulatory effects at the polyamine binding site. This compound has been shown to exhibit polyamine-like actions, specifically enhancing the binding of the channel blocker [3H]MK-801 to NMDA receptors in rat forebrain membranes, suggesting it acts as a partial agonist at the polyamine modulatory site.[4]

Quantitative Data Summary

The functional activity of N,N'-bis(2-aminoacetyl)homopiperazine and related compounds was quantified by their ability to enhance [3H]MK-801 binding to the NMDA receptor. The key parameters are summarized in the table below.

| Compound | EC50 (µM)[4] | Efficacy (% of Spermine)[4] |

| Spermine (reference agonist) | 5.2 | 100 |

| N,N'-bis(2-aminoacetyl)homopiperazine | 18.0 | ~60 |

| N,N'-bis(N-methyl-4-aminobutyl)piperazine | 21.3 | ~68 |

| N,N'-bis(3-aminopropyl)homopiperazine | 24.4 | ~76 |

Proposed Mechanism of Action and Signaling Pathway

N,N'-bis(2-aminoacetyl)homopiperazine is proposed to act as a partial agonist at the polyamine modulatory site on the NMDA receptor. This site is distinct from the glutamate and glycine binding sites. Binding of polyamine agonists to this site potentiates receptor function by increasing the affinity for glycine and enhancing channel opening probability. The partial agonism of the homopiperazine derivative suggests that while it binds to the site, it induces a submaximal conformational change compared to the endogenous full agonist, spermine.[4]

Figure 1: Proposed signaling pathway for NMDA receptor modulation by N,N'-bis(2-aminoacetyl)homopiperazine.

Experimental Protocols

The quantitative data presented were derived from a [3H]MK-801 binding assay. This assay indirectly measures the activity of compounds at the polyamine modulatory site by quantifying their effect on the binding of a use-dependent channel blocker (MK-801).

[3H]MK-801 Binding Assay

Objective: To determine the potency (EC50) and efficacy of test compounds to enhance [3H]MK-801 binding to the NMDA receptor in rat forebrain membranes.

Materials:

-

Crude synaptic membranes from rat forebrains.

-

[3H]MK-801 (radioligand).

-

Test compounds (e.g., N,N'-bis(2-aminoacetyl)homopiperazine).

-

Spermine (reference agonist).

-

Glutamate and Glycine.

-

Tris-HCl buffer (pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Crude synaptic membranes were prepared from the forebrains of male Sprague-Dawley rats.

-

Assay Incubation: Membranes were incubated in Tris-HCl buffer at room temperature in the presence of saturating concentrations of glutamate (10 µM) and glycine (10 µM), a fixed concentration of [3H]MK-801 (e.g., 1 nM), and varying concentrations of the test compound or spermine.

-

Filtration: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters were washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters, representing bound [3H]MK-801, was measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled MK-801. Specific binding was calculated by subtracting non-specific from total binding. Dose-response curves were generated, and EC50 and maximal efficacy values were calculated using non-linear regression.

Figure 2: Workflow for the [3H]MK-801 binding assay used to assess compound activity.

Conclusion and Future Directions

While no data exists for this compound itself, the analysis of its derivative, N,N'-bis(2-aminoacetyl)homopiperazine, provides a strong rationale for investigating its potential as a modulator of the NMDA receptor. The available evidence indicates that homopiperazine scaffolds with N-acetyl substitutions can act as partial agonists at the polyamine site.[4] This partial agonism is a desirable trait in drug development, as it can provide a modulatory effect without the risk of over-activation and subsequent excitotoxicity associated with full agonists.

Future research should focus on:

-

Direct Characterization: Synthesizing and directly testing this compound in NMDA receptor binding and functional assays (e.g., electrophysiology) to confirm its activity and mechanism.

-

Subunit Selectivity: Investigating the selectivity of this compound and its derivatives for different NMDA receptor subtypes (e.g., those containing GluN2A vs. GluN2B subunits), as this has significant implications for therapeutic targeting.

-

In Vivo Studies: Assessing the in vivo efficacy of these compounds in animal models of neurological disorders where NMDA receptor hypofunction is implicated.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of N-methyl-D-aspartate glutamate receptor subunit expression by antisense oligonucleotides reveals their role in striatal motor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of N-Acetylhomopiperazine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the critical physicochemical properties of N-Acetylhomopiperazine, a key intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination. While specific public data on this compound is limited, this guide draws upon established principles of medicinal chemistry and data from analogous structures to provide a robust framework for its evaluation.

Physicochemical Properties of this compound

This compound is a derivative of homopiperazine, featuring an acetyl group on one of the nitrogen atoms of the seven-membered ring. This structural modification is expected to influence its physicochemical properties, including solubility and stability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Reference Compound Comparison |

| Molecular Formula | C₇H₁₄N₂O | Based on chemical structure. |

| Molecular Weight | 142.20 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | 82-86 °C | General characteristic of similar compounds. |

| Water Solubility | Soluble to some extent[1] | The presence of the acetyl group and the tertiary amine is expected to confer some degree of water solubility. For comparison, 1-Acetylpiperazine has a reported water solubility of 210 g/L at 20°C. |

| Organic Solvent Solubility | Soluble in common organic solvents[1] | Expected to be soluble in solvents like ethanol and acetone.[1] |

| Stability | Stable under normal conditions[1] | The acetyl group may be susceptible to hydrolysis under strong acidic or basic conditions. |

Experimental Protocols for Solubility and Stability Assessment

Accurate determination of solubility and stability is paramount for the successful formulation and development of any active pharmaceutical ingredient (API). The following sections detail standard experimental protocols applicable to this compound.

Solubility Determination

2.1.1 Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

-

Objective: To determine the equilibrium solubility of this compound in various solvents at a specific temperature.

-

Materials: this compound, selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, acetone), temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

-

2.1.2 pH-Solubility Profile

This experiment is crucial for understanding the solubility behavior of ionizable compounds like this compound in the gastrointestinal tract.

-

Objective: To determine the solubility of this compound as a function of pH.

-

Methodology: The shake-flask method described in section 2.1.1 is performed using a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the physiological pH range.

Stability Assessment

2.2.1 Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.

-

Objective: To investigate the degradation of this compound under various stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the solutions to the stress conditions for a specified duration.

-

At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

2.2.2 Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the drug substance.

-

Objective: To evaluate the stability of this compound under ICH-recommended storage conditions.

-

Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Methodology:

-

Store samples of this compound in appropriate packaging under the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples and analyze for appearance, assay, and degradation products.

-

Visualizing Experimental Workflows and Potential Degradation

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining the solubility and stability of this compound.

Potential Degradation Pathway of this compound

Caption: A potential degradation pathway for this compound under hydrolytic and oxidative stress.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, the outlined protocols and theoretical considerations offer a comprehensive framework for its systematic evaluation. The provided methodologies for determining thermodynamic solubility, pH-solubility profiles, and stability under various stress conditions are critical for advancing the development of this compound-containing drug products. Researchers and formulation scientists are encouraged to apply these principles to generate robust data packages to support regulatory filings and ensure product quality and efficacy.

References

Methodological & Application

Synthesis of N-Acetylhomopiperazine: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of N-Acetylhomopiperazine, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the selective N-acetylation of homopiperazine. This document outlines the reaction conditions, provides a detailed experimental procedure, and includes a summary of quantitative data for easy reference. A graphical representation of the synthesis workflow is also provided to aid in visualization of the process. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structure, featuring a single acetylated nitrogen on the homopiperazine ring, allows for further functionalization at the secondary amine position. The selective mono-acetylation of homopiperazine can be challenging due to the presence of two reactive secondary amine groups, which can lead to the formation of the undesired diacetylated byproduct. This protocol describes a robust and selective method for the synthesis of this compound in high yield.

Synthesis Pathway

The most common and efficient method for the synthesis of this compound is the direct acetylation of homopiperazine using an acetylating agent in the presence of an acid. The acid protonates one of the amino groups of homopiperazine, rendering it less reactive and thereby facilitating the selective acetylation of the other amino group.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Conditions

| Parameter | Value/Range | Reference |

| Starting Material | Homopiperazine | [1] |

| Acetylating Agent | Acetic anhydride, Acetyl chloride | [1][2] |

| Acid Catalyst | Hydrochloric acid, Sulfuric acid, Nitric acid, Formic acid, Acetic acid | [1] |

| Solvent | Water, Alcohols, Acetic acid, Chloroform | [1] |

| Molar Ratio (Acid:Homopiperazine) | 0.1 - 1.9 (preferably 1.0 - 1.9) | [1] |

| Molar Ratio (Acetylating Agent:Homopiperazine) | 0.1 - 1.9 (preferably 0.5 - 1.5) | [1] |

| Reaction Temperature | -40°C to 100°C (preferably below 40°C for better selectivity) | [1] |

| Reaction Time | Not explicitly stated, dependent on conditions | |

| Purification Method | Distillation, Crystallization, Recrystallization | [1] |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| Appearance | Clear light yellow liquid after melting |

| Melting Point | 31-34 °C |

| Boiling Point | 127 °C |

Experimental Protocol

This protocol details the selective mono-acetylation of homopiperazine.

4.1. Materials and Equipment:

-

Homopiperazine

-

Acetic anhydride

-

Hydrochloric acid (concentrated)

-

Water (distilled or deionized)

-

Sodium hydroxide (for neutralization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Distillation apparatus or recrystallization setup

-

Standard laboratory glassware

-

pH meter or pH paper

4.2. Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve homopiperazine in water.

-

Cool the solution in an ice bath.

-

Slowly add the acid (e.g., hydrochloric acid) to the solution while stirring. The amount of acid should be in the molar range of 1.0 to 1.9 equivalents relative to homopiperazine.[1]

-

-

Acetylation Reaction:

-